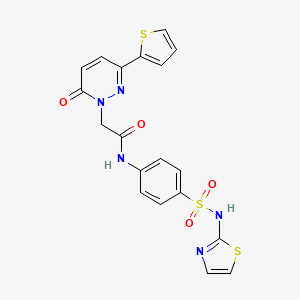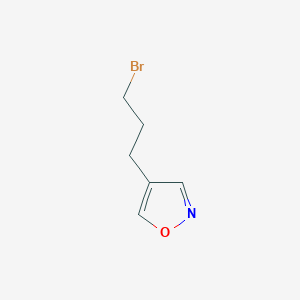
4-(3-Bromopropyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Bromopropyl)-1,2-oxazole” is likely an organic compound containing an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The “4-(3-Bromopropyl)” part suggests a bromopropyl group attached to the fourth position of the oxazole ring .
Synthesis Analysis
While specific synthesis methods for “4-(3-Bromopropyl)-1,2-oxazole” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where a bromopropyl group could react with a suitable oxazole derivative .Molecular Structure Analysis
The molecular structure of “4-(3-Bromopropyl)-1,2-oxazole” would consist of an oxazole ring with a bromopropyl group attached to it. The bromine atom in the bromopropyl group is likely to be a site of reactivity .Chemical Reactions Analysis
The bromine atom in “4-(3-Bromopropyl)-1,2-oxazole” makes it a good leaving group, which means it could undergo nucleophilic substitution reactions. The oxazole ring might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromopropyl)-1,2-oxazole” would depend on its exact structure. Similar compounds are often solids at room temperature .Applications De Recherche Scientifique
Antibacterial Agents
Research has shown that oxazolidinones, including those with oxazole structures, represent a promising class of antibacterial agents. Efforts have been made to improve their safety profile and antibacterial spectrum while reducing undesired side effects such as inhibition of monoamine oxidase A (MAO-A). Specifically, 1,2,3-triazoles bearing substituents like bromo or linear groups at the 4 position have been identified as good antibacterials with reduced or no activity against MAO-A, highlighting the potential for developing oxazolidinones with an improved safety profile (Reck et al., 2005).
Synthesis of Oxazole Derivatives
Innovative synthetic methods have been developed to create oxazole derivatives efficiently. One method involves a gold-catalyzed oxidation strategy to achieve a modular synthesis of 2,4-oxazole, employing a [3 + 2] annulation between a terminal alkyne and a carboxamide. This method highlights the role of bidentate ligands in tempering the reactivities of in situ-generated gold carbenes, leading to less electrophilic and more chemoselective reactions (Luo et al., 2012).
Antiprotozoal Activity
2-Amino-4-phenyloxazole derivatives have been synthesized and evaluated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. Certain derivatives exhibited significant activity, with one compound showing higher antigiardial activity than the commercial drug metronidazole, suggesting the potential of oxazole derivatives in treating protozoal infections (Carballo et al., 2017).
Antimicrobial and Antitubercular Agents
A study synthesized 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. Some compounds exhibited promising activities against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as antitubercular agents (Kumar et al., 2010).
Green Synthesis and Antioxidant Activity
Bio-Fe3O4 magnetic nanoparticles have been used to promote the green synthesis of thioxo-1,3-oxazole derivatives, demonstrating the potential of these nanoparticles in organic synthesis. Some synthesized oxazoles showed good antioxidant activity, indicating their utility in various applications including medicinal chemistry (Ghazvini et al., 2020).
Photo-Thermochemical Synthesis
The solar photo-thermochemical approach has been utilized to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides, showcasing an eco-friendly and efficient method for creating oxazole derivatives with potential for further functionalization (Dinda et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-bromopropyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEYDRJNHZWOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)
![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2703139.png)
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)
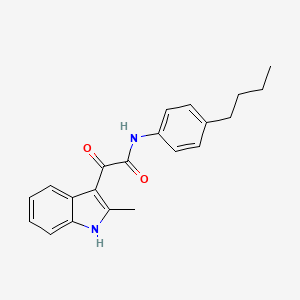
![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)
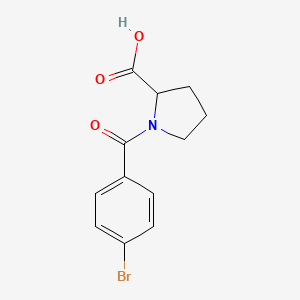

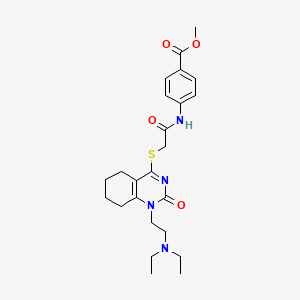
![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2703151.png)

